n-(3-Carbamoylbenzyl)thiophene-2-carboxamide
Description
N-(3-Carbamoylbenzyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a thiophene ring linked to a carboxamide group, which is further substituted with a 3-carbamoylbenzyl moiety. The carbamoyl and benzyl substituents likely influence its molecular interactions, solubility, and bioactivity, as observed in structurally similar compounds .
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-[(3-carbamoylphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c14-12(16)10-4-1-3-9(7-10)8-15-13(17)11-5-2-6-18-11/h1-7H,8H2,(H2,14,16)(H,15,17) |
InChI Key |
WLUPUFLOSJYROY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-(3-Carbamoylbenzyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxylic acid and 3-carbamoylbenzylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
n-(3-Carbamoylbenzyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiophene-2-carboxamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene-2-sulfoxide or thiophene-2-sulfone, while substitution reactions can introduce functional groups such as halogens or nitro groups .
Scientific Research Applications
n-(3-Carbamoylbenzyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of n-(3-Carbamoylbenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to modulate the activity of enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Thiophene-2-carboxamide derivatives vary significantly in bioactivity based on substituents. Key structural comparisons include:
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) influence packing and intermolecular interactions . Similar effects may modulate the target compound’s crystallinity and bioavailability.
- Hydrogen Bonding : Carboxamide groups in N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide form N–H⋯N bonds, stabilizing dimeric structures critical for biological activity .
Key Research Findings
- Substituent Optimization: Halogenation (e.g., Cl, F) and electron-withdrawing groups (e.g., NO₂) enhance bioactivity by improving target affinity and metabolic stability .
- Structural Flexibility : Dihedral angles between aromatic rings modulate molecular conformation, affecting interactions with biological targets .
- Metal Coordination : Transition metal complexes (e.g., Co(II)) of thiophene carboxamides exhibit enhanced antioxidant properties compared to free ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
